Isodimethoate

Description

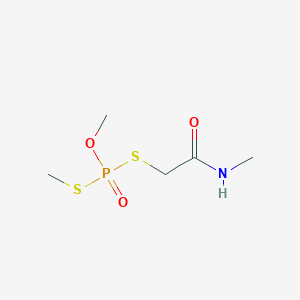

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[methoxy(methylsulfanyl)phosphoryl]sulfanyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO3PS2/c1-6-5(7)4-12-10(8,9-2)11-3/h4H2,1-3H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZFDJFTOCCEPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSP(=O)(OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955066 | |

| Record name | 2-{[Methoxy(methylsulfanyl)phosphoryl]sulfanyl}-N-methylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3344-11-4 | |

| Record name | Phosphorodithioic acid, O,S-dimethyl ester, S-ester with 2-mercapto-N-methylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[Methoxy(methylsulfanyl)phosphoryl]sulfanyl}-N-methylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Isomerization Pathways of Isodimethoate

Isomerization Dynamics from Dimethoate (B1670662)

The conversion of dimethoate to isodimethoate is a significant chemical transformation that impacts the composition of dimethoate-based products over time. fao.org This isomerization is a key factor considered in the stability and specification of commercial formulations.

The rate of isomerization from dimethoate to this compound is highly dependent on temperature. Dimethoate is thermally unstable, and its decomposition can begin at temperatures as low as 40°C (104°F). nih.gov Elevated temperatures accelerate the conversion to its more toxic dithio-isomer, this compound. nih.gov Studies on the thermal decomposition of dimethoate show a significant tendency for the reaction to occur at temperatures above 369 K (96°C). nih.gov This isomerization to O,S-dimethyl O-methylcarbamoylmethyl phosphorodithioate (B1214789) (an alternative name for this compound) is a known consequence of heating dimethoate. fao.org The degradation process, including isomerization, is observed to increase with temperature in various environments. inchem.org

Interactive Data Table: Temperature Effects on Dimethoate Stability

| Temperature | Observation | Reference |

|---|---|---|

| < 25-30°C | Stable for a minimum of 1 year. | nih.gov |

| > 35°C | Isomerization to this compound occurs. | fao.org |

| 40°C | Disintegration begins. | nih.gov |

| > 96°C | Marked tendency to undergo thermal decomposition. | nih.gov |

During storage, dimethoate can degrade and isomerize to form impurities, including this compound. fao.org The rate of this compound formation is generally slow at low temperatures, but the reaction is difficult to prevent entirely. fao.org Consequently, the potential for isomerization during storage is accounted for in regulatory specifications for dimethoate products. fao.org

Accelerated storage stability tests are used to predict the long-term stability of agricultural chemical products. apvma.gov.au For many products, testing is conducted for 14 days at 54°C to detect potential changes, including the formation of relevant impurities like this compound. apvma.gov.au The Food and Agriculture Organization (FAO) has set specific limits for the maximum content of this compound in dimethoate technical concentrate (TK) and emulsifiable concentrate (EC) formulations, both before and after heat stability testing, to control its concentration. fao.org Newer, stabilized formulations have been developed to minimize the decomposition of the active ingredient and the formation of this compound during storage. fao.org

Interactive Data Table: FAO Specification Limits for this compound in Dimethoate Formulations

| Formulation Type | Condition | Maximum this compound Content (% of Dimethoate Content) |

|---|---|---|

| Technical Concentrate (TK) | Before Storage | 0.8% |

| Technical Concentrate (TK) | After 14 days at 54°C | 7.0% |

| Emulsifiable Concentrate (EC) | Before Storage | 0.8% |

| Emulsifiable Concentrate (EC) | After 14 days at 54°C | 8.0% |

Source: Adapted from FAO SPECIFICATIONS AND EVALUATIONS FOR DIMETHOATE. fao.org

Biosynthesis and Biotic Formation of this compound Metabolites

In biological systems, dimethoate undergoes extensive metabolism. While dimethoate itself may not directly biosynthesize into this compound, metabolic pathways can lead to the formation of structurally related compounds, indicating that rearrangement reactions occur.

Metabolism studies in wheat have identified several major routes of dimethoate degradation. One of these major pathways involves O-demethylation and a subsequent rearrangement to produce O-demethyl iso-dimethoate. fao.org This finding demonstrates that an isomerization-like rearrangement is a component of the metabolic process in plants. Other significant metabolic pathways include oxidation to omethoate (B27486) and subsequent O-demethylation and N-demethylation. fao.org The European Union Reference Laboratory (EURL) for pesticides also lists O-desmethyl this compound (Metabolite XII) as one of the significant metabolites of dimethoate and omethoate. eurl-pesticides.eueurl-pesticides.eu

The identification of O-demethyl iso-dimethoate as a major metabolite in wheat suggests that a compound with the this compound structure may act as an intermediate during the metabolic cascade. fao.org The metabolic process involves multiple degradation steps, including oxidation, hydrolysis, and demethylation. fao.org While some studies analyzing crop residues did not detect this compound itself, the presence of its demethylated form confirms that the molecular rearrangement central to its structure occurs in vivo. fao.orgfao.org

Thermal Degradation and Formation of this compound in Formulations

The thermal degradation of dimethoate is a critical factor in the chemical composition of its formulations. nih.gov This degradation is not merely a breakdown into simpler molecules but also involves structural rearrangement, or isomerization, into this compound. nih.govfao.org This process is a known issue that occurs during storage at elevated temperatures and upon heating. nih.govfao.org

This compound is recognized as a relevant impurity that can form in dimethoate formulations over time. cymitquimica.comfao.orgapvma.gov.au The concentration of this compound is therefore a controlled parameter in the quality specifications of these products. fao.org To mitigate this, stabilized technical and emulsifiable concentrate products have been developed to minimize the decomposition of dimethoate and the subsequent formation of this compound. fao.org

Enzyme Inhibition Kinetics and Molecular Mechanisms of Isodimethoate Action

Acetylcholinesterase (AChE) Inhibition by Isodimethoate

The interaction between this compound and human acetylcholinesterase has been characterized by specific kinetic parameters, detailing the processes of inhibition, spontaneous reactivation, and induced reactivation.

This compound demonstrates notable potency as a direct inhibitor of human red blood cell acetylcholinesterase. nih.gov The rate of inhibition is a key measure of its efficacy. Research has determined the inhibition rate constant for this compound, which quantifies the speed at which the enzyme is inactivated. nih.govresearchgate.net At a pH of 7.4 and a temperature of 37°C, the inhibition rate constant is 2.3 x 10³ M⁻¹ min⁻¹. nih.govresearchgate.net

Table 1: Kinetic Parameter of Human RBC AChE Inhibition by this compound

| Parameter | Value | Conditions |

| Inhibition Rate Constant | 2.3 x 10³ M⁻¹ min⁻¹ | pH 7.4, 37°C |

Once AChE is inhibited by this compound, it can undergo two processes: spontaneous reactivation, where the enzyme recovers function without external agents, and aging, a chemical change that renders the inhibited enzyme resistant to reactivation. nih.govresearchgate.net this compound-inhibited AChE exhibits rapid spontaneous reactivation, with a half-life of 2.3 minutes. nih.govresearchgate.net The aging process, which makes the enzyme non-reactivatable, occurs with a half-life of 25 minutes. nih.govresearchgate.net These rapid kinetics classify this compound as a "hit-and-run" agent, quickly rendering a portion of AChE resistant to treatment. nih.gov

Table 2: Reactivation and Aging Kinetics of this compound-Inhibited Human RBC AChE

| Process | Half-life |

| Spontaneous Reactivation | 2.3 minutes |

| Aging | 25 minutes |

Oximes are a class of compounds used as antidotes in organophosphate poisoning to reactivate inhibited AChE. bioline.org.br However, their effectiveness varies depending on the specific organophosphate and the oxime used. bioline.org.brnih.gov In the case of this compound-inhibited AChE, there is a significant difference in the reactivation efficacy of obidoxime (B3283493) versus pralidoxime (B1201516). nih.gov The non-aged, inhibited enzyme is readily reactivated by obidoxime, which has a reactivation rate constant (k_r) of 9 min⁻¹ and a dissociation constant (K_D) of 0.1 mM. nih.govresearchgate.net In contrast, pralidoxime is largely ineffective at reactivating the enzyme at therapeutic concentrations. nih.govresearchgate.net

Table 3: Reactivation of this compound-Inhibited AChE by Oximes

| Reactivator | Reactivation Rate Constant (k_r) | Dissociation Constant (K_D) | Efficacy |

| Obidoxime | 9 min⁻¹ | 0.1 mM | Readily reactivates |

| Pralidoxime | Not specified | Not specified | Hardly reactivates |

Comparative Enzyme Inhibition Potency

The inhibitory strength of this compound on cholinesterase activity is best understood when compared to its parent compound, dimethoate (B1670662), and a key toxic metabolite, omethoate (B27486).

Dimethoate itself is a systemic insecticide that functions as an acetylcholinesterase inhibitor. wikipedia.orgresearchgate.net However, its primary toxicity stems from its metabolic conversion to the more potent oxygen analogue, omethoate. wikipedia.orgcanada.ca this compound, being an isomer of dimethoate and possessing a direct-acting P=O structure, does not require metabolic activation to inhibit cholinesterase. nih.gov This structural feature gives this compound a higher intrinsic potential for cholinesterase inhibition than the parent compound, dimethoate. canada.ca

Omethoate is recognized as the major toxic metabolite of dimethoate and is a more potent cholinesterase inhibitor than dimethoate itself. wikipedia.orgcanada.ca When comparing this compound to omethoate, research indicates that this compound has a somewhat higher potency. nih.govresearchgate.net The inhibition rate constant of this compound towards human red blood cell AChE (2.3 x 10³ M⁻¹ min⁻¹) is greater than that typically observed for omethoate, highlighting its significant and direct inhibitory capacity. nih.govresearchgate.net

Molecular Interactions and Binding Sites of this compound with Target Enzymes

The primary target of this compound is acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), thereby terminating nerve impulses. canada.canih.gov this compound, like other organophosphates, inhibits AChE by phosphorylating a serine residue within the enzyme's active site. regulations.govwikipedia.org This action prevents acetylcholine from binding and being broken down, leading to its accumulation in synaptic clefts and neuromuscular junctions. osu.edu

Kinetics of this compound Inhibition of Human Red Blood Cell Acetylcholinesterase

| Parameter | Value | Conditions |

|---|---|---|

| Inhibition Rate Constant (ki) | 2.3 x 103 M-1 min-1 | pH 7.4, 37°C |

| Spontaneous Reactivation Half-life | 2.3 min | - |

| Aging Half-life | 25 min | - |

Allosteric Effects on Enzyme Function

While the primary mechanism of this compound is direct inhibition at the active site, the concept of allosteric modulation is relevant to the broader field of cholinesterase inhibitor research. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that can either enhance or decrease the enzyme's catalytic activity. atlanticoer-relatlantique.ca In the context of organophosphate poisoning, positive allosteric modulators (PAMs) of AChE are being investigated as a therapeutic strategy. osu.edu These PAMs could potentially increase the catalytic rate of any remaining uninhibited AChE, thereby helping to mitigate the effects of acetylcholine accumulation. osu.edu Although specific research on the allosteric effects of this compound itself is not detailed in the provided results, the active site gorge of acetylcholinesterase contains multiple potential binding areas, and the presence of a narrow gorge lined with hydrophobic residues can give rise to allosteric modulation. researchgate.net

Structural Basis of Enzyme-Isodimethoate Binding

The binding of this compound to AChE involves the phosphorylation of a serine residue located in the active site of the enzyme. regulations.gov The active site of AChE is situated at the bottom of a deep and narrow gorge and contains a catalytic triad (B1167595) of amino acids: serine, histidine, and glutamate. whiterose.ac.uk The organophosphate group of this compound covalently bonds to the serine residue, rendering the enzyme inactive. osu.edu This covalent bond is what makes the inhibition by organophosphates like this compound often irreversible or quasi-irreversible. nih.govwikipedia.org The process of "aging" occurs when the phosphorylated enzyme undergoes a further chemical change, making it even more resistant to reactivation. nih.govosu.edu In the case of this compound-inhibited AChE, this aging process is relatively rapid, with a half-life of 25 minutes. nih.gov

Implications of Enzyme Inhibition on Cellular and Organ System Function

The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of acetylcholine receptors. wikipedia.org This overstimulation has widespread consequences at both the cellular and organ system levels.

At the cellular level , the continuous presence of acetylcholine leads to prolonged depolarization of postsynaptic membranes. This can result in excitotoxicity and subsequent neuronal damage. researchgate.net

At the organ system level , the effects of AChE inhibition are manifested in what is known as a cholinergic crisis. nih.gov The symptoms are a direct result of the overstimulation of muscarinic and nicotinic acetylcholine receptors throughout the body. nih.gov

Systemic Effects of Acetylcholinesterase Inhibition

| System | Effects | Underlying Mechanism |

|---|---|---|

| Nervous System | Tremors, hyperexcitability, seizures, respiratory depression, coma. canada.caepa.gov | Overstimulation of cholinergic receptors in the central and peripheral nervous systems. regulations.gov |

| Cardiovascular System | Bradycardia (slowed heart rate), hypotension. canada.ca | Overstimulation of muscarinic receptors in the heart. wikipedia.org |

| Respiratory System | Bronchoconstriction, hypersecretion of bronchial glands. wikipedia.org | Muscarinic receptor overstimulation in the respiratory tract. wikipedia.org |

| Gastrointestinal System | Hypermotility, diarrhea. nih.gov | Muscarinic receptor overstimulation in the smooth muscles of the GI tract. wikipedia.org |

| Muscular System | Muscle fasciculations, prolonged muscle contraction, neuromuscular blockade. nih.gov | Overstimulation of nicotinic receptors at the neuromuscular junction. nih.gov |

The inhibition of brain cholinesterase has been observed in animal studies with dimethoate, a related compound. epa.gov The rapid aging of this compound-inhibited AChE presents a significant clinical challenge, as it quickly renders a portion of the enzyme non-reactivatable by standard treatments. nih.gov

Ecotoxicological Impact of Isodimethoate on Environmental Biota

Aquatic Ecotoxicity of Isodimethoate and its Precursors/Degradates

The introduction of pesticides into aquatic ecosystems can occur through various pathways, with agricultural runoff being a primary contributor to peak concentrations in surface waters. wur.nl These chemicals can have both direct and indirect effects on a wide range of aquatic organisms, from microorganisms to fish. wur.nl

Effects on Aquatic Invertebrate Populations

Aquatic invertebrates exhibit a wide range of sensitivities to dimethoate (B1670662). For some species, the compound is highly toxic, while for others, it demonstrates moderate to low toxicity. waterquality.gov.au Studies have shown that freshwater crustaceans and insects are particularly susceptible. waterquality.gov.auwfduk.org For instance, the 48 to 96-hour LC50 (lethal concentration for 50% of the test population) for three species of freshwater crustaceans ranged from 2.0 to 2.6 µg/L. waterquality.gov.au The stonefly, Pteronarcys californica, showed a 96-hour LC50 of 43 µg/L. waterquality.gov.au In contrast, other crustacean species had LC50 values between 200 and 6400 µg/L. waterquality.gov.au Chronic exposure also impacts these populations, with a 16-day No Observed Effect Concentration (NOEC) for growth in Daphnia magna reported at 29 µg/L. waterquality.gov.au

The toxicity of dimethoate and its formulations to aquatic invertebrates is generally greater than to other taxonomic groups, which is consistent with its intended use as an insecticide. wfduk.org Mesocosm studies have confirmed the heightened sensitivity of crustaceans to dimethoate. wfduk.org

Table 1: Acute and Chronic Toxicity of Dimethoate to Select Aquatic Invertebrates

| Species | Endpoint | Concentration (µg/L) | Duration |

|---|---|---|---|

| Freshwater Crustaceans (3 species) | LC50/EC50 | 2.0 - 2.6 | 48-96 hours |

| Freshwater Crustaceans (3 species) | LC50/EC50 | 200 - 6400 | 48-96 hours |

| Pteronarcys californica (stonefly) | LC50 | 43 | 96 hours |

| Daphnia magna | NOEC (growth) | 29 | 16 days |

| Daphnia magna | NOEC (immobilisation/mortality) | 32 - 170 | 20-23 days |

Impacts on Freshwater and Marine Fish Species

The toxicity of dimethoate to fish varies significantly between species. waterquality.gov.au Acute toxicity tests (96-hour LC50) on 16 species of freshwater fish revealed a wide range of values. waterquality.gov.au Three species showed high sensitivity with LC50 values between 2.3 and 65.0 µg/L, while five other species had values ranging from 3,100 to 7,800 µg/L. waterquality.gov.au The remaining seven species had LC50 values between 4,570 and 70,800 µg/L, with one species, Poecilia reticulata, showing an exceptionally high LC50 of 560,000 µg/L. waterquality.gov.au For marine fish, data is more limited, with one species having a 96-hour LC50 of 700 µg/L. waterquality.gov.au

Chronic exposure studies have also been conducted. For the zebrafish, Brachydanio rerio, a 7-day NOEC for mortality was found to be between 3,100 and 5,300 µg/L. waterquality.gov.au In the United States, dimethoate is considered moderately toxic to freshwater fish and practically non-toxic to estuarine/marine fish on an acute basis. epa.gov However, chronic toxicity testing indicated reduced growth in freshwater fish with a No Observed Adverse Effect Concentration (NOAEC) of 0.43 mg/L. epa.gov

Table 2: Acute and Chronic Toxicity of Dimethoate to Select Fish Species

| Species Type | Endpoint | Concentration (µg/L) | Duration |

|---|---|---|---|

| Freshwater Fish (3 species) | 96-hour LC50 | 2.3 - 65.0 | 96 hours |

| Freshwater Fish (5 species) | 96-hour LC50 | 3,100 - 7,800 | 96 hours |

| Freshwater Fish (7 species) | 96-hour LC50 | 4,570 - 70,800 | 96 hours |

| Poecilia reticulata | 96-hour LC50 | 560,000 | 96 hours |

| Brachydanio rerio | 7-day NOEC (mortality) | 3,100 - 5,300 | 7 days |

| Marine Fish (1 species) | 96-hour LC50 | 700 | 96 hours |

Sublethal Effects on Aquatic Organisms (e.g., Swimming Behavior, Growth Inhibition)

Exposure to sublethal concentrations of dimethoate can lead to a variety of adverse effects in aquatic organisms. ucanr.edu These effects can manifest as physiological, biochemical, and behavioral changes. ucanr.edu

In fish, sublethal exposure to dimethoate has been shown to cause behavioral alterations such as uncoordinated and erratic swimming, convulsions, and increased mucus secretion. wjpmr.com Fish may also exhibit decreased opercular movements, loss of balance, and respiratory distress. wjpmr.com These behavioral responses are indicative of internal disturbances, often linked to the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. wjpmr.comccme.ca AChE inhibition can lead to an accumulation of acetylcholine (B1216132), causing overstimulation of receptors, paralysis, and ultimately death. mdpi.com

Studies on the rotifer Brachionus calyciflorus revealed that exposure to dimethoate disrupted swimming direction and significantly inhibited both angular and linear swimming speed, demonstrating a clear sublethal toxic effect. researchgate.net In fish, sublethal concentrations have been linked to a decrease in protein and glycogen (B147801) content in tissues like the gills and liver, indicating that the organism is utilizing its energy reserves to cope with the chemical stress. academicjournals.orgiomcworld.org This can lead to reduced growth and other long-term consequences. academicjournals.org

Table 3: Observed Sublethal Effects of Dimethoate on Aquatic Organisms

| Organism | Effect |

|---|---|

| Fish | Uncoordinated and erratic swimming, convulsions, excess mucus secretion, decreased opercular movements, loss of balance, respiratory distress. wjpmr.com |

| Fish | Inhibition of acetylcholinesterase (AChE). ccme.ca |

| Fish | Decreased protein and glycogen content in gills and liver. academicjournals.orgiomcworld.org |

Ecosystem-Level Consequences in Aquatic Environments

The contamination of aquatic environments with insecticides like this compound can have cascading effects on the entire ecosystem. wur.nl The direct toxic effects on sensitive species, particularly invertebrates, can lead to significant indirect consequences. wur.nl

A reduction in invertebrate populations, which serve as a primary food source for many fish species, can lead to a bottom-up effect, causing a decline in fish population density. wur.nl This disruption of the food web can alter the community structure, potentially favoring species that are more tolerant to the pesticide. wur.nlitmedicalteam.pl

Terrestrial Ecotoxicity

The impact of this compound extends to terrestrial ecosystems, affecting non-target organisms that play crucial roles in maintaining ecological balance. europa.euapvma.gov.au

Effects on Non-Target Arthropods (e.g., Pollinators)

Non-target arthropods, including beneficial insects like pollinators and natural enemies of pests, are at risk from pesticide applications. apvma.gov.au Dimethoate is recognized as being highly toxic to honeybees. herts.ac.uk

Pollinators can be exposed to pesticides through various pathways, including direct contact with spray, ingestion of contaminated pollen and nectar, and contact with residues on plants. xerces.orgfloridawildlifefederation.org Even sublethal exposure can have significant consequences, such as impaired navigation, foraging behavior, and reproduction. floridawildlifefederation.orgresearchgate.net Weakened immune systems resulting from pesticide exposure can also make pollinators more susceptible to diseases and parasites. researchgate.net

The use of insecticides can lead to a decline in pollinator populations, which has far-reaching implications for both natural ecosystems and agriculture, given that a significant portion of flowering plants and food crops depend on animal pollinators for reproduction. fao.org

Table 4: Toxicity of Dimethoate to Honeybees

| Organism | Toxicity Level |

|---|

Avian Toxicity and Brain Enzyme Activity Inhibition

This compound, an organophosphorus insecticide, poses a significant risk to avian species primarily through the inhibition of crucial brain enzymes. The primary mechanism of toxicity for organophosphates like dimethoate is the inhibition of acetylcholinesterase (AChE), an enzyme essential for the proper functioning of the nervous system. apvma.gov.auresearchgate.net Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of nerve impulses. apvma.gov.au

In birds, this overstimulation can manifest as a range of symptoms, including increased saliva and tear production, diarrhea, muscle tremors, and confusion. scielo.br Ultimately, severe poisoning can lead to death due to respiratory failure or cardiac arrest. scielo.br The most sensitive indicator of exposure to organophosphates in wildlife is often the depression of brain cholinesterase activity. publications.gc.ca

Research conducted in agricultural landscapes has demonstrated a direct link between pesticide exposure and reduced brain AChE activity in birds. scielo.br A comparative study of bird populations from pesticide-exposed croplands versus a protected, pesticide-free area found significantly lower levels of brain AChE activity in the birds from the croplands. scielo.br This indicates that birds inhabiting or feeding in these agricultural areas are adversely affected by insecticide poisoning. scielo.br

The following table details the findings of a study comparing brain AChE activity in various bird species from a pesticide-treated cropland and a protected national park.

| Species | Location | Brain AChE Activity (µmol/min/g) | AChE Inhibition (%) |

| Jungle Babbler | Cropland | 27.6 ± 1.41 | 53% |

| Protected Area | - | ||

| Common Babbler | Cropland | - | 35% |

| Protected Area | - | ||

| Red-vented Bulbul | Cropland | - | 18% |

| Protected Area | - | ||

| White Wagtail | Cropland | - | 15% |

| Protected Area | 56.3 ± 4.10 | ||

| Black Drongo | Cropland | 79.9 ± 10.80 | 7% |

| Protected Area | 85.9 ± 4.16 | ||

| Data sourced from a comparative study on cholinesterase inhibition in birds. scielo.br |

These findings underscore the sublethal effects of insecticides like this compound on avian wildlife, where even non-lethal exposure can lead to significant physiological impairment.

Impact on Soil Microbial Communities

Alterations in Microbial Diversity and Composition

This compound can alter the diversity and composition of soil microbial communities. sapub.org Studies have shown that insecticides can lead to a reduction in the total populations of key microbial groups, including bacteria, fungi, and actinomycetes. sapub.org The extent of this impact often depends on the concentration of the pesticide and the duration of exposure. sapub.org For instance, dimethoate has been observed to cause significant reductions in the numbers of bacteria, fungi, and actinomycetes, with the inhibitory effect increasing with higher concentrations and longer incubation times. sapub.org While some pesticides may have a toxic effect on one type of microorganism, they can sometimes stimulate the growth of others. sapub.org The indiscriminate use of agrochemicals is a recognized threat to soil biodiversity. mdpi.com

The table below summarizes the inhibitory effect of dimethoate on various soil microbial populations at a concentration of 250 ppm after 72 hours of incubation.

| Microbial Group | Inhibition Rate (%) |

| Bacteria | Varies with concentration and time |

| Fungi | Varies with concentration and time |

| Actinomycetes | 65.6% |

| Data derived from a study on the effects of various insecticides on soil microbes. sapub.org |

Effects on Soil Biochemical Processes and Enzymatic Activities

The health of soil is largely dependent on the biochemical processes driven by its microbial inhabitants, such as nutrient cycling and organic matter decomposition. frontiersin.org Pesticides can interfere with these vital functions by affecting soil enzyme activities. nih.gov The application of insecticides has been shown to cause considerable variations in soil bacterial populations, which in turn can alter critical processes like nitrification, denitrification, and the mineralization of organic matter. mdpi.comfrontiersin.org These disruptions can reduce nutrient availability for plants and potentially increase the incidence of plant diseases, thereby impacting agricultural sustainability. mdpi.com

Microbial Degradation as a Factor in Persistence

The persistence of this compound in the soil is significantly influenced by microbial activity. researchgate.net Bioremediation, the use of microorganisms to break down environmental pollutants, is a key process in the removal of pesticide residues. mdpi.comnih.gov Numerous microorganisms, particularly bacteria and fungi, have demonstrated the ability to degrade dimethoate, using it as a source of carbon or phosphorus. researchgate.netmdpi.comnih.gov The rate of degradation can be quite rapid; for example, some studies have shown that 50% of dimethoate can be biodegraded within 3 to 5 days in soil and river water. mdpi.com An indigenous bacterial strain, Exiguobacterium sp., isolated from a sugarcane field with a history of dimethoate exposure, was able to degrade 97.6% of the pesticide within five days. researchgate.net This microbial breakdown is crucial, as the persistence of dimethoate and its by-products in soil and plants poses a risk to non-target organisms. researchgate.net

The following table lists microorganisms that have been identified with the potential to degrade dimethoate.

| Microbial Genus | Type |

| Aspergillus | Fungus |

| Klebsiella | Bacterium |

| Xanthomonas | Bacterium |

| Exiguobacterium | Bacterium |

| Alpha-proteobacteria | Bacteria Class |

| Gamma-proteobacteria | Bacteria Class |

| Beta-proteobacteria | Bacteria Class |

| Actinobacteria | Bacteria Class |

| Flavobacteria | Bacteria Class |

| Data compiled from reviews and studies on microbial degradation of dimethoate. researchgate.netmdpi.comnih.govresearchgate.net |

Phytotoxicity and Impacts on Plant Physiology (e.g., Photosynthesis, Growth)

Phytotoxicity refers to the adverse effects on plant life caused by chemical substances. wikipedia.org Organophosphorus compounds like this compound can be toxic to plants, affecting their growth, metabolism, and key physiological functions. researchgate.net The persistence of these residues on or in plant tissues is a significant concern. researchgate.netresearchgate.net

General symptoms of chemical-induced phytotoxicity include the inhibition of root and shoot growth, chlorosis (yellowing of leaves), and necrosis (tissue death). mdpi.comresearchgate.net These physical symptoms are the result of disruptions to fundamental physiological processes. mdpi.com High concentrations of toxic substances can interfere with water balance, mineral nutrient uptake, and enzyme activities. researchgate.net

Environmental Fate and Persistence of Isodimethoate

Hydrolytic Degradation Pathways of Isodimethoate

Hydrolysis is a significant degradation pathway for organophosphate pesticides. While specific studies on this compound are not widely available, the hydrolytic behavior of its isomer, dimethoate (B1670662), provides critical insights. For dimethoate, hydrolytic degradation is a primary mechanism of inactivation in the environment. who.intcanada.ca

The rate of hydrolysis of organophosphate compounds is often dependent on the pH of the surrounding medium. For dimethoate, hydrolysis is slow in acidic and neutral aqueous solutions but accelerates significantly under alkaline conditions. who.intregulations.gov

At pH 5, the hydrolysis half-life for dimethoate is reported to be 156 days. regulations.gov

At pH 7, the half-life is 68 days. regulations.gov

At pH 9, the half-life decreases dramatically to 4.4 days. regulations.gov

While direct kinetic data for this compound is not available in the reviewed literature, its structural similarity to dimethoate suggests a comparable susceptibility to pH-dependent hydrolysis.

Other major hydrolysis products identified for dimethoate include desmethyl dimethoate and dimethyl thiophosphoric acid. regulations.gov In plants, hydrolysis of the amide bond of dimethoate leads to dimethoate carboxylic acid, which can be further degraded. villacrop.co.zaapvma.gov.au

Photolytic Transformation and Dissipation from Environmental Matrices

Photolysis, or degradation by sunlight, can be another important process in the environmental dissipation of chemical compounds.

While certain chemicals can act as catalysts to enhance the photodegradation of pesticides, no specific studies concerning the role of catalysts in the photodegradation of this compound have been found. For some organophosphorus pesticides, chemicals like titanium dioxide (TiO2) have been used to facilitate degradation. apub.kr

Biodegradation in Soil and Water Systems

Biodegradation by microorganisms is a crucial pathway for the removal of pesticides from soil and aquatic environments. Dimethoate is generally considered to be non-persistent in soil, with reported aerobic soil half-lives (DT50) ranging from 2 to 4.1 days. villacrop.co.zaherts.ac.uk Its degradation is influenced by soil type, temperature, moisture, and pH. who.intwikipedia.org In aquatic systems, dimethoate is also not expected to persist under aerobic conditions. herts.ac.uk

Given that this compound exists as an impurity in dimethoate formulations, it is introduced into the same environmental compartments. wfduk.org Therefore, it is subjected to the same microbial communities in soil and water, which are known to degrade the parent compound. However, specific studies detailing the microbial degradation pathways and rates for this compound are lacking in the reviewed literature. The degradation of dimethoate in plants can lead to the formation of O-desmethyl this compound, which is then subject to further degradation in the environment. villacrop.co.zaapvma.gov.au

Role of Specific Microbial Species and Consortia

The biodegradation of organophosphates like dimethoate, and by extension its isomer this compound, is a key process in their environmental detoxification. This process is facilitated by a diverse range of microorganisms that can utilize these compounds as a source of energy. omicsonline.org Research has identified numerous bacterial and fungal species capable of degrading the parent compound, dimethoate.

Active bacterial degraders are found across several classes, including alpha-proteobacteria, beta-proteobacteria, gamma-proteobacteria, and actinobacteria. nih.gov Specific genera such as Bacillus, Pseudomonas, and Staphylococcus have demonstrated a notable ability to break down dimethoate. omicsonline.orgresearchgate.net Fungi, including species from the genera Aspergillus and Trichoderma, also contribute to this degradation process. apub.kr The utilization of microbial consortia, which are communities of different microbial species, can lead to more effective and complete degradation compared to single species.

The table below lists specific microbial species identified in research for their capacity to degrade dimethoate.

Table 1: Microbial Species Involved in Dimethoate Degradation

| Kingdom | Genus | Species |

|---|---|---|

| Bacteria | Kocuria | turfanensis |

| Bacteria | Lactobacillus | plantarum |

| Bacteria | Pseudomonas | aeruginosa |

| Bacteria | Lysinibacillus | sphaericus |

| Bacteria | Brucella | sp. |

| Bacteria | Bacillus | licheniformis |

| Bacteria | Staphylococcus | aureus |

| Fungi | Aspergillus | niger |

| Fungi | Trichoderma | koningii |

Aerobic and Anaerobic Degradation Processes

The degradation of this compound in the environment occurs under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. goecopure.com Aerobic biodegradation involves the breakdown of organic substances by microorganisms in the presence of oxygen, while anaerobic biodegradation occurs in environments where oxygen is not present. goecopure.com

Hydrolysis represents a primary degradation pathway for the parent compound dimethoate, particularly under alkaline conditions. researchgate.net However, microbial degradation is also a significant process. researchgate.net Studies indicate that dimethoate is degraded by microbes under anaerobic conditions. researchgate.net The process often involves the breaking of chemical bonds within the molecule, such as the hydrolysis of the amide bond, which can occur in both aerobic and anaerobic environments. apvma.gov.auapvma.gov.au Anaerobic degradation is particularly important in saturated soils, sediments, and groundwater, where oxygen levels are low. nih.gov A diverse consortium of anaerobic microorganisms can degrade both simple and more complex carbon sources derived from pesticide breakdown. nih.gov

Formation of Stable Degradation Products

The degradation of dimethoate, from which this compound can originate, leads to the formation of several intermediate and stable metabolites. This compound itself is considered a toxic breakdown product that can form in unstable dimethoate formulations. cheminova.asia

The metabolic pathways of dimethoate are complex and result in various products. Key reactions include oxidation, demethylation, and hydrolysis. apvma.gov.auapvma.gov.au One of the most significant degradation products is omethoate (B27486), formed through oxidation. apvma.gov.auapvma.gov.au Other identified metabolites include:

O-desmethyl N-desmethyl omethoate : Formed via O-demethylation and N-demethylation of omethoate. apvma.gov.auapvma.gov.au

Dimethoate carboxylic acid : Results from the hydrolysis of the amide bond. apvma.gov.auapvma.gov.au

Dimethyl dithiophosphate : A subsequent degradation product following the formation of dimethoate carboxylic acid. apvma.gov.auapvma.gov.au

Des-O-methyl this compound : Formed through demethylation and rearrangement. apvma.gov.aufao.org

O-desmethyldimethoate : A major degradation product, especially at higher pH levels. fao.org

O,O-dimethylphosphorothioic acid : Another product formed during hydrolysis. fao.org

Environmental Mobility and Leaching Potential

The mobility of a pesticide in soil determines its potential to move into groundwater. pesticidestewardship.org this compound's mobility is closely linked to that of its parent compound, dimethoate, which is characterized as being mobile in soil. herts.ac.uk This mobility is influenced by its high solubility in water and a low octanol-water partition coefficient (log K_OW), which suggests a preference for the aqueous phase over soil organic matter. mdpi.com

The organic carbon-water (B12546825) partitioning coefficient (K_OC) is used to predict the potential for a chemical to leach. Studies on dimethoate have shown a wide range of K_OC values depending on the soil type. mdpi.com

In some soils, K_OC values were found to be between 33.36 L/kg and 37.09 L/kg, indicating high mobility and a significant potential for leaching into groundwater. mdpi.com

Other soils showed K_OC values of 53.63 L/kg and 58.57 L/kg, classifying the mobility as moderate but still presenting a leaching risk. mdpi.com

In contrast, a K_OC value of 240.49 L/kg was observed in a different soil type, suggesting moderate mobility with higher retention and lower leaching potential. mdpi.com

Factors such as soil texture, organic matter content, and soil water content significantly affect this mobility. pesticidestewardship.orgmdpi.com Due to its mobility, dimethoate has been detected in both surface and groundwater, highlighting the environmental risk associated with its leaching potential. mdpi.com

Field Dissipation Studies and Environmental Half-Lives

The persistence of a compound in the environment is often measured by its half-life (t½) or dissipation time (DT50), which is the time required for 50% of the initial concentration to degrade. The half-life of dimethoate, and by extension this compound, varies significantly based on environmental conditions such as the environmental matrix (soil, water, plant), pH, temperature, and microbial activity. apub.krwho.int

Hydrolytic degradation is highly dependent on pH, with dimethoate being much less stable under alkaline conditions. fao.org The half-life from hydrolysis is estimated at 156 days at pH 5, 68 days at pH 7, and only 4.4 days at pH 9. fao.org In soil, the half-life of dimethoate can be around 200 days, depending on various factors. apub.kr On plants, degradation is generally faster, with reported half-lives between 2 and 5 days. who.int Field studies have shown rapid dissipation in some agricultural systems, such as a DT50 of 0.8 days in a rice paddy-fish pond environment. researchgate.net

The table below summarizes reported half-life values for dimethoate under different conditions.

Table 2: Environmental Half-Lives of Dimethoate

| Environment | Condition | Half-Life (t½) / DT50 | Citation |

|---|---|---|---|

| Water | Hydrolysis at pH 5 | 156 days | fao.org |

| Water | Hydrolysis at pH 7 | 68 days | fao.org |

| Water | Hydrolysis at pH 9 | 4.4 days | fao.org |

| Water | Solution at pH 6 | 12 hours | researchgate.net |

| Soil | General | ~200 days | apub.kr |

| Plant | General | 2-5 days | who.int |

| Plant | Wheat grain | 3-4 days | apvma.gov.auapvma.gov.au |

| Plant | Capsicum (Open Field) | 36.47 days | arcjournals.org |

| Plant | Capsicum (Poly House) | 2.61 days | arcjournals.org |

Advanced Analytical Methodologies for Isodimethoate and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of pesticide residue analysis, enabling the separation of target analytes from complex mixtures. For isodimethoate and its metabolites, both gas and liquid chromatography are employed, often coupled with mass spectrometry for definitive identification and quantification.

Gas Chromatography (GC) with Selective Detectors (e.g., GC-MS, GC-FPD)

Gas chromatography is a well-established technique for the analysis of thermally stable and volatile organophosphorus pesticides. epa.gov For compounds like this compound, which are amenable to GC analysis, selective detectors are essential for achieving the required sensitivity and for minimizing matrix interference. epa.govsactrc.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the powerful separation capabilities of GC with the definitive identification power of mass spectrometry, making it a "gold standard" for forensic substance identification. wikipedia.org In a typical GC-MS setup, the gas chromatograph separates compounds using a capillary column. wikipedia.org The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. wikipedia.org This allows for both quantification and structural confirmation. researchgate.net For multiresidue pesticide analysis, GC-MS can be operated in different modes, including full scan for non-targeted screening and selective ion monitoring (SIM) for enhanced sensitivity in targeted analysis. nih.gov The analysis of this compound has been noted in toxicokinetic studies using GC-MS. sactrc.org

Gas Chromatography with Flame Photometric Detector (GC-FPD): The flame photometric detector is highly selective for phosphorus- and sulfur-containing compounds, making it particularly suitable for the analysis of organophosphate pesticides like this compound. epa.govcdc.gov The FPD works by measuring the photometric emission of phosphorus or sulfur species in a hydrogen-rich flame. epa.gov This selectivity significantly reduces background noise from co-extracted matrix components. A gas chromatographic method using a pulsed flame photometric detector (P-FPD) has been developed for the analysis of 57 organophosphate pesticides and their metabolites in fruit and vegetable crops. iaea.orgnih.gov This method demonstrates the capability to detect residues at the parts-per-billion (ppb) level. iaea.org

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (HPLC-MS/MS)

For many polar and thermally labile pesticide metabolites, High-Performance Liquid Chromatography (HPLC) is the separation method of choice. When coupled with tandem mass spectrometry (MS/MS), it provides a robust, highly selective, and sensitive analytical platform. nih.govmdpi.com This technique has become increasingly popular for its effectiveness in separating, identifying, and quantifying pesticide residues. nih.gov

Research into the metabolites of dimethoate (B1670662), such as O-desmethyl-isodimethoate, has shown that LC-MS/MS is essential for their analysis due to their polarity. eurl-pesticides.eueurl-pesticides.eu One study found that for six polar dimethoate metabolites, including O-desmethyl-isodimethoate, analysis was best conducted by LC-MS/MS in the ESI-negative mode. eurl-pesticides.eu Chromatographic separation was a key challenge; for instance, O-desmethyl-dimethoate and O-desmethyl-isodimethoate could not be sufficiently separated on a standard C18 reversed-phase column but were successfully separated using a porous graphitic carbon (Hypercarb) column. eurl-pesticides.eu This highlights the importance of column selection in method development. eurl-pesticides.eueurl-pesticides.eu

The use of tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, allows for exceptional selectivity and sensitivity. nih.gov In this mode, specific precursor-to-product ion transitions are monitored for each target analyte, minimizing the potential for matrix interference. chromatographyonline.com

Sample Preparation Techniques for Complex Matrices

The goal of sample preparation is to extract the analytes of interest from a complex sample matrix (e.g., soil, water, food products) and to remove interfering components that could compromise the subsequent chromatographic analysis. thermofisher.com

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used sample preparation technique that separates compounds from a mixture according to their physical and chemical properties. chromatographyonline.com It is a form of digital (step-wise) chromatography designed to extract, concentrate, and/or purify analytes from a solution. thermofisher.com The process involves passing a sample through a cartridge or disk containing a solid adsorbent (the stationary phase). thermofisher.comepa.gov By selecting an appropriate sorbent and solvent system, the analyte of interest can be selectively retained on the sorbent while impurities pass through, or vice-versa. scharlab.com The retained analyte is then eluted with a small volume of a different solvent. thermofisher.com

SPE is used extensively in environmental and food analysis for the extraction of pesticides. epa.gov For instance, a method for analyzing organophosphorus pesticides in fruits and vegetables uses SPE with graphitized carbon black (GCB) and primary-secondary amine (PSA) cartridges for cleanup after an initial solvent extraction. iaea.orgnih.gov Similarly, SPE on specific cartridges has been used to extract and concentrate dimethoate from environmental water samples prior to HPLC analysis. researchgate.net

QuEChERS Methodologies

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation approach that has become exceedingly popular in the multiresidue analysis of pesticides in food. researchgate.netquechers.eu The method, first developed by Anastassiades and Lehotay, involves an initial extraction and partitioning step using acetonitrile (B52724) and salts (commonly magnesium sulfate (B86663) and sodium chloride), followed by a cleanup step called dispersive solid-phase extraction (d-SPE). researchgate.netquechers.eu In the d-SPE step, a small amount of the extract is mixed with sorbents, such as primary-secondary amine (PSA) to remove organic acids and sugars, and graphitized carbon black (GCB) to remove pigments and sterols. researchgate.netresearchgate.net

While highly effective for a broad range of pesticides, studies have shown that the original QuEChERS method may provide insufficient recoveries for very polar metabolites of this compound. eurl-pesticides.eu Research on six polar metabolites of dimethoate, including O-desmethyl this compound, found that the QuPPe (Quick Polar Pesticides) method yielded good recoveries, whereas the standard QuEChERS protocol did not. eurl-pesticides.eueurl-pesticides.eu The QuPPe method is specifically designed for highly polar pesticides that are not amenable to conventional multiresidue methods. This finding underscores the need to tailor or select specific extraction methodologies based on the polarity of the target analytes.

Advanced Micro-Solid Phase Extraction (µSPE)

In line with the principles of green chemistry, there is a growing trend toward the miniaturization of sample preparation techniques. mdpi.com Micro-Solid Phase Extraction (µSPE) refers to a family of techniques that are miniaturized versions of conventional SPE, characterized by the use of very small amounts of sorbent material. researchgate.net These methods reduce solvent consumption, sample volume, and waste generation. mdpi.com

Several µSPE formats exist, including in-tube SPME (capillary microextraction), microextraction in a packed syringe (MEPS), and dispersive micro-solid-phase extraction (D-µ-SPE). chromatographyonline.commdpi.com In D-µ-SPE, a small amount of sorbent material is dispersed in the sample solution. analis.com.my The high surface area contact between the sorbent and the sample facilitates rapid extraction of the analyte. After extraction, the sorbent is separated by centrifugation, and the analyte is desorbed using a small volume of an appropriate solvent. analis.com.my While specific applications of µSPE for this compound are not widely documented, the principles of the technique make it a promising and sustainable approach for future method development in pesticide residue analysis.

Isotope-Labeling Techniques for Metabolic Pathway Elucidation

Isotope-labeling is a powerful technique used to trace the metabolic fate of this compound. wikipedia.orgspectroinlets.com This involves introducing atoms with a different number of neutrons (isotopes) into the this compound molecule, creating a "labeled" version that can be tracked as it is metabolized by an organism. wikipedia.orgspectroinlets.com Both stable and radioactive isotopes are utilized for this purpose.

Commonly used stable isotopes in pesticide research include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O). iaea.orgcreative-proteomics.com Radioactive isotopes such as carbon-14 (B1195169) (¹⁴C), phosphorus-32 (B80044) (³²P), and sulfur-35 (B81441) (³⁵S) are also frequently employed. iaea.orgthermofisher.com The choice of isotope depends on the specific goals of the study and the analytical techniques available for detection. wikipedia.orgspectroinlets.com

The general process involves administering the isotopically labeled this compound to a test organism, such as a rat. iaea.orgmdpi.com The organism is then housed in a metabolism cage that allows for the separate collection of urine, feces, and expired air. iaea.orgmdpi.com These samples, along with various tissues, are then analyzed to identify and quantify the labeled metabolites. iaea.org This provides a detailed picture of how this compound is absorbed, distributed, metabolized, and excreted.

One of the key advantages of isotope labeling is its ability to elucidate complex metabolic pathways. nih.gov For example, by labeling different positions on the this compound molecule, researchers can determine which parts of the molecule are cleaved off during metabolism. iaea.org The identification of metabolites is typically achieved by comparing their chromatographic and spectroscopic properties to those of known standard compounds. iaea.org

Analytical techniques such as high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS) are central to these studies. frontiersin.org The use of radiolabeled compounds, often with ¹⁴C, followed by detection with a radioactivity detector and subsequent MS/MS analysis, is a common approach. frontiersin.org For stable isotopes, gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a suitable technique for separating the parent pesticide from its metabolites and determining their specific isotope values. mdpi.com

A study on the related compound dimethoate, which can isomerize to this compound, utilized ¹⁴C-labeled dimethoate to investigate its metabolism in potatoes. The labeled compound was applied to the plants, and radioactivity was measured in various plant parts. apvma.gov.au Metabolites were extracted and analyzed by HPLC and thin-layer chromatography (TLC), leading to the proposal of a metabolic pathway. apvma.gov.au This pathway included key transformations such as oxidation, demethylation, and hydrolysis of the amide bond. apvma.gov.au

Impurity Profiling and Quantification in Commercial Formulations

Impurity profiling is a critical aspect of quality control for commercial pesticide formulations, as impurities can significantly impact the product's efficacy and toxicological profile. medwinpublishers.comresearchgate.net This process involves the identification, structural elucidation, and quantification of impurities present in the technical grade active ingredient and its formulations. medwinpublishers.comconicet.gov.ar

For organophosphorus pesticides like this compound, a number of impurities can arise during manufacturing or degradation during storage. fao.org In the case of the related compound dimethoate, this compound itself is considered a relevant impurity, along with omethoate (B27486). fao.orgnih.gov Regulatory bodies like the Food and Agriculture Organization (FAO) have established specifications for dimethoate technical material, setting maximum limits for these impurities. fao.org For instance, the proposed maximum content for this compound is 3 g/kg in the technical material. nih.gov

A variety of analytical techniques are employed for impurity profiling. researchgate.net High-performance liquid chromatography (HPLC) and gas chromatography (GC) are workhorse techniques for separating impurities from the active ingredient. conicet.gov.ar When coupled with mass spectrometry (MS), these methods provide powerful tools for both identification and quantification. conicet.gov.ar Nuclear magnetic resonance (NMR) spectroscopy is another invaluable technique, as it can provide detailed structural information without the need for reference standards of the unknown impurities. conicet.gov.ar

The process of impurity profiling often involves subjecting the pesticide to forced degradation conditions (e.g., heat, light, acid, base) to generate potential degradation products. conicet.gov.ar This helps in understanding the stability of the active ingredient and identifying impurities that may form under various storage and environmental conditions.

The following table outlines some of the key impurities that may be found in commercial formulations containing dimethoate, from which this compound can be an impurity.

Table 1. Key Impurities in Dimethoate Formulations

| Impurity Name | Typical Maximum Limit | Analytical Technique(s) |

| Omethoate | 1 g/kg | HPLC, GC-MS |

| This compound | 3 g/kg | HPLC, GC-MS |

Data sourced from FAO specifications for dimethoate. fao.orgnih.gov

Method Validation for Environmental and Biological Matrices

Ensuring the reliability and accuracy of analytical methods used to detect this compound and its metabolites in environmental and biological samples is paramount for regulatory monitoring and risk assessment. psu.edu Method validation is the process of demonstrating that an analytical procedure is fit for its intended purpose. fao.org This involves evaluating several key performance characteristics. psu.edufao.org

Key Method Validation Parameters

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. fao.org

Linearity and Analytical Range: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte. fao.org

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies using spiked samples. psu.edu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (within-laboratory precision) and reproducibility (inter-laboratory precision). psu.edu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. chrom-china.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chrom-china.com

Ruggedness/Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

For the analysis of organophosphorus pesticides like this compound in complex matrices such as food, soil, water, and biological fluids, multi-residue methods are often employed. thermofisher.comgcms.cz These methods typically involve a sample preparation step, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by analysis using GC or HPLC coupled with mass spectrometry. thermofisher.comgcms.cz

A study on the determination of 36 organophosphorus pesticides in animal products utilized accelerated solvent extraction and gel permeation chromatography for cleanup, followed by GC with a flame photometric detector (GC-FPD). chrom-china.com The method was validated for linearity, LOD, LOQ, and recovery. The LODs ranged from 0.0012 to 0.014 mg/kg, and recoveries were between 58.2% and 106.3% for spiked samples. chrom-china.com

Another study described a rapid method for determining organophosphorus insecticides in serum using GC with a nitrogen-phosphorus detector (NPD). nih.gov The method showed acceptable linearity and recoveries ranging from 68.5% to 86.3% for the tested compounds. nih.gov

For polar metabolites of dimethoate, including O-desmethyl this compound, a QuPPe (Quick Polar Pesticides) method has been developed and validated. eurl-pesticides.eueurl-pesticides.eu This method utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS) for analysis. eurl-pesticides.eu

The following table provides an example of method validation data for the analysis of organophosphorus pesticides in a biological matrix.

Table 2. Example of Method Validation Parameters for Organophosphorus Pesticides in Urine

| Parameter | Diazinon | Chlorpyrifos |

| Linearity Range (µg/L) | 0.01 - 100 | 0.01 - 100 |

| Limit of Detection (LOD) (µg/L) | 0.0058 | 0.016 |

| Limit of Quantitation (LOQ) (µg/L) | 0.019 | 0.063 |

Data from a study using Gas Diffusion Microextraction (GDME) and GC-MS. nih.gov

Environmental and Human Health Risk Assessment of Isodimethoate

Role of Isodimethoate as a Relevant Impurity in Dimethoate (B1670662) Specifications

This compound is recognized as a significant impurity in the manufacturing of technical-grade dimethoate. herts.ac.ukwfduk.org Regulatory bodies establish specifications for dimethoate products that include maximum permissible levels for this compound to manage potential risks. nih.goveuropa.eu For instance, European Union regulations have stipulated a maximum content of 3 g/kg for this compound in technical dimethoate material. nih.goveuropa.eu The Food and Agriculture Organization (FAO) also identifies this compound as a principal impurity in dimethoate specifications. wfduk.orgfao.org

The concern stems from findings that this compound may exhibit greater toxicity than dimethoate itself. fao.org Specifically, both this compound and another impurity, omethoate (B27486), are noted for having a higher potential for acetylcholinesterase (AChE) inhibition than the parent compound, dimethoate. nih.govresearchgate.net This elevated biological activity makes its quantification and control in technical specifications a key aspect of the regulatory process. nih.gov The presence of such impurities is a factor in the toxicological assessment of the technical material as a whole. researchgate.net

Table 1: Regulatory Specifications for this compound as an Impurity in Dimethoate

| Regulatory Body/Source | Maximum Level of this compound | Reference |

|---|---|---|

| European Commission | ≤ 3 g/kg | nih.goveuropa.eu |

| FAO (2001 Evaluation) | ≤ 8% of dimethoate content | fao.org |

| FAO (Revised Specification) | ≤ 3 g/kg | fao.org |

| EFSA Peer Review | 3 g/kg (in proposed specification) | nih.gov |

Characterization of Dietary Exposure Risk via Residues in Food and Drinking Water

A pesticide residue is defined as any substance present in food, agricultural commodities, or animal feed resulting from the use of a pesticide, which can include metabolites, impurities, and reaction products of toxicological significance. fao.org Residue definitions are established for two primary purposes: enforcement (monitoring compliance with Maximum Residue Limits, or MRLs) and dietary risk assessment. fao.orgctgb.nl For enforcement, the definition ideally relies on a single, stable marker compound that is easy to monitor. fao.orgeuropa.eu For risk assessment, the definition should include all components of toxicological concern, including significant impurities and metabolites. ctgb.nl

In the case of dimethoate, residue definitions have often focused on the parent compound and its primary metabolite, omethoate. nih.govregulations.gov However, the European Food Safety Authority (EFSA) has identified other metabolites found at significant levels in studies, including O-desmethyl this compound (Metabolite XII), a metabolite of this compound. eurl-pesticides.eu The inclusion of multiple metabolites in residue definitions presents analytical challenges. eurl-pesticides.eu For example, monitoring methods must be capable of accurately detecting and quantifying each specified component. europa.eu A specific challenge identified during the development of analytical methods was the difficulty in chromatographically separating O-desmethyl this compound (XII) from O-desmethyl-dimethoate (X), as they can show the same retention time and share important mass-transitions in certain analyses. eurl-pesticides.eu

Regulatory bodies have required studies to investigate the toxicological properties of dimethoate metabolites to inform these risk models. canada.caepa.gov For instance, comparative cholinesterase studies have been conducted on metabolites of concern, which include O-desmethyl this compound. epa.govepa.gov The identification of O-desmethyl this compound as a significant residue in some studies underscores the need for its inclusion in comprehensive risk assessments. eurl-pesticides.eu The potential for dimethoate to convert to its more toxic oxygen analogue, omethoate, during water treatment processes like chlorination is a known factor in drinking water risk assessments; similar considerations for impurities and their transformation products are necessary for a complete evaluation. canada.capublications.gc.ca

Environmental Risk Characterization for Non-Target Organisms

Environmental risk assessments evaluate the potential for adverse effects on non-target organisms, including birds, mammals, aquatic life, and beneficial insects. epa.goveuropa.eu This characterization compares the estimated environmental concentrations (EECs) of a pesticide with the toxicity endpoints for various organisms to calculate a Risk Quotient (RQ). epa.govepa.gov

Data Gaps and Uncertainties in Current Risk Assessments

Despite its recognition as a relevant impurity, significant data gaps and uncertainties persist in the risk assessment of this compound. nih.govriskmate.uk A primary issue highlighted by EFSA is that the toxicological relevance of individual impurities in the dimethoate technical specification, including this compound, has not been sufficiently tested or adequately compared to the toxicity profile of the parent compound. nih.govresearchgate.net This lack of comprehensive comparative data is a critical data gap. nih.gov

Further uncertainties arise from analytical challenges in monitoring residues. eurl-pesticides.eu The difficulty in separating metabolites like O-desmethyl this compound from others can lead to less precise quantification, affecting the accuracy of dietary exposure assessments. eurl-pesticides.eu Additionally, a lack of complete information on how water treatment processes might affect this compound and its metabolites is another area of uncertainty for drinking water risk assessment. researchgate.net Addressing these data gaps through further research is essential for reducing uncertainty and refining the risk assessments for both human health and the environment. nih.govhps.org

Remediation Strategies for Isodimethoate Contamination

Bioremediation Technologies

Bioremediation harnesses biological processes to degrade, transform, or immobilize environmental contaminants. clearias.commicrobenotes.com This approach is considered a cost-effective and environmentally sound alternative to traditional physical or chemical treatment methods for pesticide-contaminated sites. iastate.edu It relies on the metabolic capabilities of microorganisms, such as bacteria and fungi, or the physiological processes of plants to break down hazardous substances into less toxic or non-toxic compounds. clearias.comfrontiersin.org

Microbial Bioremediation using Isolated Strains and Consortia

The use of specific microorganisms is a cornerstone of bioremediation for organophosphate pesticides. Research has identified numerous bacterial and fungal strains capable of degrading the structurally similar compound Dimethoate (B1670662), suggesting their potential applicability for Isodimethoate. These microbes utilize the pesticide as a source of carbon, nitrogen, or phosphorus for their growth and metabolic activities. researchgate.net

Extensive research has shown that bacteria are particularly effective in pesticide degradation. nih.govresearchgate.net Genera such as Bacillus, Pseudomonas, Staphylococcus, Achromobacter, Klebsiella, and Rhizobium have demonstrated the ability to break down Dimethoate. omicsonline.orgmdpi.comapub.kr For instance, studies have isolated Bacillus subtilis strains that show significant tolerance to and degradation of Dimethoate, with optimal activity observed at neutral pH and a temperature of 30°C. researchgate.net One study identified that Xanthomonas campestris pv. Translucens could biodegrade approximately 97.8% of an initial 5 mg/L Dimethoate concentration within 32 days. mdpi.com Fungi, including species from the genera Aspergillus, Trichoderma, and Penicillium, are also known to contribute to the degradation of Dimethoate. apub.krmdpi.com

Microbial consortia, which are communities of multiple microbial species, often exhibit enhanced degradation capabilities compared to single isolated strains. frontiersin.orgnih.gov The combined metabolic pathways of a consortium can lead to a more complete breakdown of complex pollutants. nih.gov A consortium containing oil-degrading microbes like Acinetobacter sp. and Rhodococcus sp. alongside a nitrogen-fixing microbe, Azotobacter vinelandii, has been shown to effectively remediate diesel-contaminated soil, demonstrating a model that could be adapted for pesticide degradation by overcoming nutrient limitations. nih.gov The rationale is that different species within the consortium can perform different steps in the degradation pathway, leading to a more efficient and robust process. frontiersin.orgmdpi.com

Table 1: Selected Microorganisms with Demonstrated Potential for Dimethoate Degradation

| Microbial Genus | Type | Key Findings | Citations |

|---|---|---|---|

| Bacillus | Bacteria | Strains like B. subtilis and B. licheniformis show high tolerance and degradation efficiency. Optimal conditions for B. subtilis were pH 7 and 30°C. | researchgate.netomicsonline.orgapub.kr |

| Pseudomonas | Bacteria | Identified as a prominent genus in biostimulated environments for hydrocarbon degradation, a model applicable to pesticides. | apub.krremittancesreview.com |

| Staphylococcus | Bacteria | Isolated strains demonstrated effective degradation of Dimethoate. | omicsonline.org |

| Xanthomonas | Bacteria | X. campestris biodegraded ~97.8% of Dimethoate (5 mg/L) in 32 days. | mdpi.com |

| Aspergillus | Fungi | Fungal species, including A. fumigatus and A. niger, are capable of degrading Dimethoate. | omicsonline.orgapub.krmdpi.com |

| Achromobacter | Bacteria | Strains like A. denitrificans are effective in bioremediation, particularly in consortia. | mdpi.com |

In Situ and Ex Situ Bioremediation Approaches (e.g., Bioventing, Bioaugmentation, Biopiles)

Bioremediation strategies can be broadly categorized as either in situ or ex situ, depending on whether the contaminated material is treated at its original location or moved elsewhere. iastate.eduvertasefli.co.uk

In Situ Bioremediation involves treating the contaminated soil or groundwater in place. vertasefli.co.uk This method is generally less expensive and causes minimal site disruption. iastate.edufrtr.gov

Bioventing : This technique enhances the activity of indigenous microbes in the unsaturated zone by supplying air or oxygen, facilitating the aerobic degradation of contaminants. clearias.comfrtr.gov It is particularly effective for volatile compounds but can be adapted for semi-volatile pesticides like this compound.

Bioaugmentation : This strategy involves the introduction of specific, pre-grown microbial strains or consortia to a contaminated site to supplement the native microbial population. clearias.commicrobenotes.com This is particularly useful when the indigenous microorganisms are not capable of degrading the specific contaminant or are present in insufficient numbers. ucdavis.edu

Ex Situ Bioremediation requires the excavation of contaminated soil or pumping of groundwater for treatment in a controlled environment. vertasefli.co.ukmdpi.com While often more costly, this approach allows for greater control over environmental conditions, potentially leading to faster and more thorough remediation. iastate.eduisciencepress.com

Biopiles : This technique involves piling excavated contaminated soil into heaps and stimulating microbial activity through aeration, nutrient addition, and moisture control. clearias.commicrobenotes.com Biopiles are a common and effective method for treating soils contaminated with petroleum hydrocarbons and can be adapted for pesticide remediation. remittancesreview.comfrontiersin.org The contained system allows for the management of leachate and optimization of temperature and pH. clearias.commicrobenotes.com

Landfarming : In this process, contaminated soil is excavated and spread over a prepared surface. The soil is periodically tilled to improve aeration, and nutrients may be added to stimulate microbial degradation. remittancesreview.commdpi.com

Bioreactors : Contaminated soil or water is placed in a reactor where conditions such as temperature, pH, and nutrient levels are carefully controlled to create an optimal environment for microbial degradation. clearias.comremittancesreview.com

Phytoremediation Potential for this compound-Contaminated Sites

Phytoremediation is a green technology that uses plants and their associated microbes to remove, contain, or degrade contaminants in soil and water. youtube.comresearchgate.netyoutube.com This solar-driven approach is perceived as cost-effective and aesthetically pleasing. frontiersin.orgresearchgate.net Several mechanisms are involved:

Phytoextraction (or Phytoaccumulation) : Plants absorb contaminants through their roots and translocate them to the harvestable shoots and leaves. youtube.comyoutube.com

Phytostabilization : Plants immobilize contaminants in the soil by absorbing them into their roots or by precipitating them in the rhizosphere, reducing their bioavailability. youtube.comresearchgate.net

Phytodegradation : Plants take up and metabolize contaminants into less toxic substances using their own enzymatic machinery. youtube.com

Phytovolatilization : Plants absorb contaminants and convert them into volatile forms that are then released into the atmosphere. youtube.com

Research has identified several plant species with the potential to remediate Dimethoate, which can be extrapolated to this compound. apub.kr Plants such as cattails (Typha latifolia), watercress (Nasturtium officinale), amaranth (B1665344) (Amaranthus caudatus), common bean (Phaseolus vulgaris), and lettuce (Lactuca sativa) have been used in Dimethoate degradation studies. apub.kr Sunflowers, for example, are known to be effective at phytoextraction of heavy metals and could be investigated for organophosphates. youtube.comyoutube.com The success of phytoremediation depends on selecting the right plant species for the specific contaminant and environmental conditions. nih.gov

Advanced Oxidation Processes (AOPs) for Environmental Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to degrade persistent organic pollutants through the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). mdpi.comnih.govmdpi.com These radicals are powerful, non-selective oxidizing agents that can break down complex molecules into simpler, less harmful compounds. mdpi.comwikipedia.org

Photocatalytic Oxidation and Reaction Kinetics

Photocatalytic oxidation is an AOP that utilizes a semiconductor catalyst, typically titanium dioxide (TiO₂), and a light source (usually UV) to generate hydroxyl radicals. advatechgroup.commdpi.com When the catalyst absorbs photons of sufficient energy, it generates electron-hole pairs. wikipedia.orgmdpi.com The positively charged "holes" can react with water molecules adsorbed on the catalyst surface to produce hydroxyl radicals, which then attack the pollutant molecules. wikipedia.org

Studies on the photocatalytic degradation of Dimethoate have shown it to be an effective treatment method. nih.govresearchgate.net Key findings include:

Effect of pH : The degradation rate is pH-dependent, with complete degradation of Dimethoate observed at an acidic pH of 4.62 in one study. nih.gov

Catalyst Loading : The rate of degradation increases with the concentration of the TiO₂ catalyst up to an optimal point. nih.gov

Pollutant Concentration : Degradation efficiency tends to decrease as the initial concentration of the pesticide increases. nih.gov

Light Intensity : A higher light intensity generally leads to a faster degradation rate. nih.gov

The kinetics of photocatalytic reactions are often described by the Langmuir-Hinshelwood (L-H) model. frontiersin.orgnih.gov This model relates the initial degradation rate to the initial concentration of the reactant and accounts for the adsorption of the pollutant onto the catalyst surface, which is a critical step in the process. frontiersin.org The photocatalytic rate constant is a property of the catalyst itself and is influenced by factors like light intensity. frontiersin.org

Chemical Degradation in Aqueous Solutions

This compound, like its parent compound Dimethoate, can be degraded through various chemical pathways in aqueous environments.